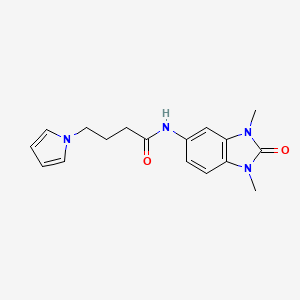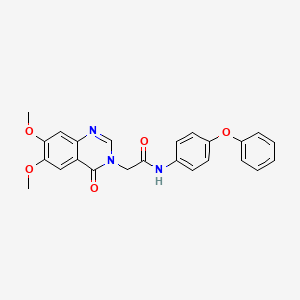![molecular formula C17H20N4OS B10984333 4-propyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B10984333.png)
4-propyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is also known as 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde . Its chemical formula is C₁₃H₁₃NO , and its molecular weight is 199.25 g/mol .
- Appearance: It appears as white to pale yellow crystalline solid.
- Solubility: It dissolves in various organic solvents (such as alcohols, ethers, and chlorinated hydrocarbons) but has limited solubility in water.
Preparation Methods
- Synthesis involves the following steps:
- React 2,5-dimethylpyrrole with benzaldehyde to form 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde.
- Reduce 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde using trimethylborane to obtain 4-propyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-5-carboxamide.
Chemical Reactions Analysis
- This compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents: Trimethylborane (for reduction).
- Major products: The final compound itself, as well as intermediates during synthesis.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: May have applications in drug discovery.
Industry: Used in the development of new materials.
Mechanism of Action
- The exact mechanism is context-dependent, but it likely interacts with specific molecular targets or pathways to exert its effects.
Comparison with Similar Compounds
- Similar compounds include:
2-(1H-pyrazol-1-yl)pyridine: Used in Rh(iii)-catalyzed C–H bond functionalization.
5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole: Synthesized by introducing an amino group at the 2-position of mercaptobenzimidazole and then adding a pyrrole ring via nucleophilic substitution.
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: Another related compound.
Remember that this compound’s applications and properties may continue to evolve as research progresses
Properties
Molecular Formula |
C17H20N4OS |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-propyl-2-pyrrol-1-yl-N-(2-pyrrol-1-ylethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H20N4OS/c1-2-7-14-15(23-17(19-14)21-11-5-6-12-21)16(22)18-8-13-20-9-3-4-10-20/h3-6,9-12H,2,7-8,13H2,1H3,(H,18,22) |
InChI Key |
PLUARWKFIQPMMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCN3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10984252.png)
![N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide](/img/structure/B10984261.png)

![2-(4-chlorophenyl)-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide](/img/structure/B10984272.png)
![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B10984282.png)


![3-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide](/img/structure/B10984310.png)
![1-(2-methoxyethyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-4-carboxamide](/img/structure/B10984313.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide](/img/structure/B10984327.png)
![3-(6-fluoro-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B10984334.png)

![2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B10984337.png)
![1-(Diphenylmethyl)-N-[2-(1H-indol-3-YL)ethyl]azetidine-3-carboxamide](/img/structure/B10984339.png)
